molecular formula C11H8Cl2N2 B12218362 4-Chloro-2-(4-chlorophenyl)-6-methylpyrimidine CAS No. 66744-01-2

4-Chloro-2-(4-chlorophenyl)-6-methylpyrimidine

Cat. No.: B12218362
CAS No.: 66744-01-2
M. Wt: 239.10 g/mol
InChI Key: CYDPRYLZGJOXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-chlorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that contains both chlorine and methyl substituents on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-methylpyrimidine typically involves the reaction of 4-chloroaniline with 4-chlorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chlorophenyl)-6-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(4-chlorophenyl)-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(4-chlorophenyl)-6-methylpyrimidine: Similar compounds include other chlorinated pyrimidines and phenyl-substituted pyrimidines.

    This compound: Other derivatives with different substituents on the pyrimidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

66744-01-2

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine

InChI

InChI=1S/C11H8Cl2N2/c1-7-6-10(13)15-11(14-7)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

CYDPRYLZGJOXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.